3-((1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
This compound belongs to a broader class of chemicals that includes imidazole and pyrazine derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and materials science. The focus here is on the compound's synthesis, structure, reactions, and physical and chemical properties, excluding its applications in drug development or biological contexts.
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds such as imidazole, pyrazine, or pyridine derivatives. A common approach is the condensation of these scaffolds with various carbonyl compounds, nitriles, or halides, potentially involving catalysis by palladium or silver to facilitate amide or amidine formation (Rosenberg et al., 2012) (Mohan et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using X-ray crystallography, NMR spectroscopy, and other spectroscopic techniques. These analyses reveal the presence of key functional groups, such as carbonyl, nitrile, and ether, contributing to the compound's reactivity and interaction properties. The structure often features a planar arrangement of the core heterocyclic rings, facilitating π-π interactions and potential stacking in solid-state forms (Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactivity includes nucleophilic addition, electrophilic substitution, and cyclization reactions. These compounds can undergo transformations such as aminooxygenation or amidation, leading to diverse derivatives with varying side chains and substituents. Such reactions are crucial for modifying the compound's chemical and physical properties for specific applications (Adib et al., 2008).
Future Directions
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include expanding the scope and limitations of these methodologies, and improving the functional group compatibility of the process .
properties
IUPAC Name |
3-[1-(2-oxo-1,3-dihydroimidazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c14-5-9-11(16-3-2-15-9)22-8-1-4-19(7-8)12(20)10-6-17-13(21)18-10/h2-3,6,8H,1,4,7H2,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZBSAICNMRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Oxo-1,3-dihydroimidazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
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